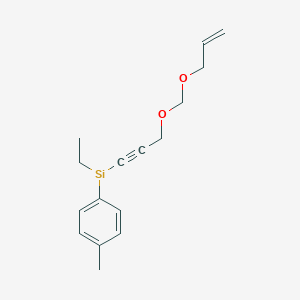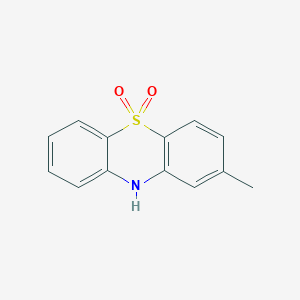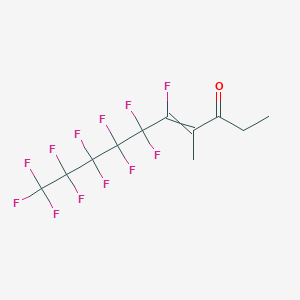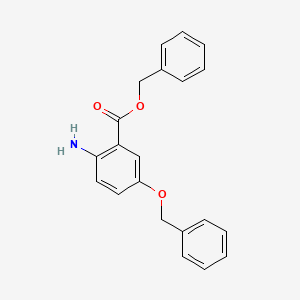![molecular formula C22H50O3Si2 B14590081 Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-73-9](/img/structure/B14590081.png)
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C22H50O3Si2 . This compound is characterized by its unique structure, which includes ethyl, dihexyl, and triethoxysilyl groups. It is primarily used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
The synthesis of Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane typically involves the reaction of dihexylsilane with triethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.
Chemical Reactions Analysis
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: It can also be reduced, although this is less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Biology: This compound can be used in the functionalization of biomolecules, enhancing their stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane involves its ability to form stable silane bonds with various substrates. This is facilitated by the triethoxysilyl group, which can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds are crucial in applications such as coatings and adhesives, where they provide enhanced stability and resistance .
Comparison with Similar Compounds
Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane can be compared with other similar compounds such as:
1,2-Bis(triethoxysilyl)ethane: This compound is also used in the synthesis of mesoporous organosilica materials but differs in its structural configuration.
Triethoxysilane: While it shares the triethoxysilyl group, it lacks the ethyl and dihexyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of ethyl, dihexyl, and triethoxysilyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
61210-73-9 |
|---|---|
Molecular Formula |
C22H50O3Si2 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
triethoxy-[2-[ethyl(dihexyl)silyl]ethyl]silane |
InChI |
InChI=1S/C22H50O3Si2/c1-7-13-15-17-19-26(12-6,20-18-16-14-8-2)21-22-27(23-9-3,24-10-4)25-11-5/h7-22H2,1-6H3 |
InChI Key |
DVNHKVZYOFJBQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CC)(CCCCCC)CC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)


![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)

![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)







![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
